REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH2:7][C:8]#[CH:9])([CH3:10])[CH3:11].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:12][CH2:13][CH2:14][CH2:15][Li:16].[CH3:17][C:18](=[O:19])[O:20][C:21](=[O:22])[CH3:23]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH2:7][C:8]#[C:9][C:18]([CH3:17])=[O:19])([CH3:10])[CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C#CCO[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |